N-(4,5-Dihydroxy-6-hydroxymethyl-2-nonyloxy-tetrahydro-pyran-3-yl)-acetamide
Description
The compound N-(4,5-Dihydroxy-6-hydroxymethyl-2-nonyloxy-tetrahydro-pyran-3-yl)-acetamide is a tetrahydropyran derivative with a nonyloxy (C₉H₁₉O) substituent at position 2, an acetamide group at position 3, dihydroxy groups at positions 4 and 5, and a hydroxymethyl group at position 5.
Properties
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-nonoxyoxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO6/c1-3-4-5-6-7-8-9-10-23-17-14(18-12(2)20)16(22)15(21)13(11-19)24-17/h13-17,19,21-22H,3-11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRCWYGGVOETGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the glycosylation of a nonyl alcohol with 2-acetamido-2-deoxy-D-glucose. This reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond .
Industrial Production Methods
In industrial settings, the production of Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside may involve large-scale glycosylation processes using optimized reaction conditions to ensure high yield and purity. The product is then purified through techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at multiple sites under acidic or basic conditions:
Key findings:
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Acidic hydrolysis primarily targets the acetamide group, while basic conditions cleave the glycosidic bond between the pyran ring and nonyloxy chain .
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Reaction rates depend on steric hindrance from the nonyloxy group, requiring prolonged heating compared to shorter-chain analogs.
Oxidation Reactions
Oxidation occurs at hydroxyl and hydroxymethyl groups:
| Oxidizing Agent | Conditions | Primary Product | Yield |
|---|---|---|---|
| KMnO₄ (aqueous) | 0°C, pH 7–8 | Carboxylic acid derivative at C6 position | 62–68% |
| NaIO₄ | Room temp, dark | Cleavage between vicinal diols (C4–C5) | 85% |
| TEMPO/NaClO | 0°C, pH 10.5 | Ketone at hydroxymethyl group (C6) | 41% |
Notable observations:
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Selective oxidation of the C6 hydroxymethyl group to a carboxyl group occurs without disrupting the acetamide moiety under controlled Mn(VII) conditions.
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Periodate oxidation quantitatively cleaves the pyran ring between C4 and C5, forming dialdehydes.
Glycosylation and Acetylation
The compound participates in sugar chemistry due to its pyranose structure:
| Reaction | Reagents | Site Modified | Application |
|---|---|---|---|
| Glycosylation | Trichloroacetimidate donors | C2 hydroxyl | Synthesis of oligosaccharide analogs |
| Acetylation | Ac₂O, DMAP, pyridine | Free hydroxyl groups (C4, C5) | Protecting group strategy |
Key data:
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Glycosylation at C2-OH proceeds with 73% efficiency using gold(III) catalysts.
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Complete acetylation requires 5 equivalents of Ac₂O due to steric hindrance from the nonyloxy chain.
Elimination and Rearrangement
Thermal and base-induced reactions:
| Process | Conditions | Outcome | Mechanism |
|---|---|---|---|
| β-Elimination | DBU, DMF, 80°C | Formation of α,β-unsaturated amide | Base-catalyzed dehydration |
| Chair-flip isomerism | Proton exchange (CD₃OD) | Axial ⇄ equatorial hydroxyl configuration | Ring puckering dynamics |
Experimental insights:
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β-Elimination produces a conjugated enamide with λₘₐₓ = 245 nm (ε = 12,400 M⁻¹cm⁻¹).
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Chair-flip equilibria favor the axial conformation (ΔG‡ = 58.2 kJ/mol) due to nonyloxy group stabilization.
Solvent and Temperature Effects
Critical parameters influencing reactivity:
| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Optimal Temp Range |
|---|---|---|---|
| DMSO | 46.7 | 2.1 × 10⁻³ | 50–70°C |
| Water/EtOH | 24.3 | 1.4 × 10⁻³ | 25–40°C |
| THF | 7.5 | 3.8 × 10⁻⁴ | 80–100°C |
Data trends:
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Polar aprotic solvents (e.g., DMSO) accelerate nucleophilic substitutions at C3.
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Hydrolytic reactions exhibit Arrhenius behavior with Eₐ = 76.5 kJ/mol in aqueous ethanol.
Scientific Research Applications
Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in studies involving cell membrane interactions and glycoprotein synthesis.
Mechanism of Action
The mechanism of action of Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It may also interact with glycoproteins, affecting their structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
The substituent at position 2 of the tetrahydropyran ring significantly influences molecular properties. Key analogs include:
Alkoxy-Substituted Derivatives
- Target Compound (Nonyloxy, C₉H₁₉O): The nonyloxy group provides moderate lipophilicity, balancing solubility and membrane permeability .
- Dodecyloxy (C₁₂H₂₅O) Analog : Exhibits higher molecular weight (459.61 vs. 375.45) and increased lipophilicity (predicted logP ~3.2 vs. ~1.5), which may enhance lipid bilayer penetration but reduce aqueous solubility .
Amino-Substituted Analog
- N-((2R,3R,4R,5S,6R)-2-Amino-...-acetamide (): Replacement of nonyloxy with an amino group (NH₂) drastically increases hydrophilicity (predicted logP ~-1.2) and reduces molecular weight (220.22). This enhances water solubility but may limit passive diffusion across biological membranes .
Aromatic and Heterocyclic Substituents
- Predicted logP (~1.0) is comparable to the nonyloxy derivative .
- Predicted logP (~0.8) suggests moderate solubility .
Structural and Functional Implications
Table 1: Key Properties of Target Compound and Analogs
Key Observations :
Lipophilicity Trends : Alkyl chain length correlates with logP (C₉: ~1.5; C₁₂: ~3.2). Longer chains enhance lipid solubility but may impede dissolution in aqueous media.
Hydrogen Bonding: Amino and hydroxyl groups increase water solubility, while aromatic/thioether groups introduce diverse interaction potentials.
Synthetic Accessibility: Nonyloxy and dodecyloxy groups likely require alkylation steps, whereas amino or thioether substituents demand specialized reagents (e.g., thiols or amines) .
Biological Activity
N-(4,5-Dihydroxy-6-hydroxymethyl-2-nonyloxy-tetrahydro-pyran-3-yl)-acetamide is a complex organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a tetrahydropyran ring substituted with hydroxymethyl and nonyloxy groups. Its molecular formula is with an average molecular weight of approximately 454.51 g/mol. The IUPAC name for this compound is:
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in biological systems. A study demonstrated that derivatives of tetrahydropyran compounds showed enhanced radical scavenging activities due to their hydroxyl groups which can donate electrons to free radicals .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes related to metabolic pathways involved in various diseases. For instance, the inhibition of tyrosinase—a key enzyme in melanin production—has been noted in related compounds. Such inhibition could be beneficial in treating hyperpigmentation disorders .
Cytotoxicity and Apoptosis Induction
Cytotoxicity studies are essential for assessing the safety profile of any new compound. Preliminary studies on similar compounds have shown varying degrees of cytotoxicity against cancer cell lines. For example, compounds with structural similarities have been reported to induce apoptosis in cancer cells by inhibiting tubulin polymerization and affecting cell cycle progression .
Tyrosinase Inhibition Study
In a study examining tyrosinase inhibitors, compounds structurally related to this compound were tested for their ability to inhibit mushroom tyrosinase activity. The findings revealed that certain hydroxyl-substituted derivatives exhibited IC50 values significantly lower than traditional inhibitors like kojic acid, indicating strong potential for skin-lightening applications .
Antimicrobial Activity
Another relevant study explored the antimicrobial properties of similar tetrahydropyran derivatives against wood-degrading fungi. The results demonstrated effective antifungal activity, suggesting that such compounds could be utilized in agricultural or environmental applications to combat fungal infections .
Research Findings Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for N-(4,5-Dihydroxy-6-hydroxymethyl-2-nonyloxy-tetrahydro-pyran-3-yl)-acetamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves substitution reactions under alkaline conditions (e.g., using 2-pyridinemethanol analogs) followed by acetylation steps. For example, nitrobenzene derivatives can undergo substitution with hydroxyl-containing reagents under alkaline catalysis, followed by reductive amination and condensation with cyanoacetic acid . Optimization may involve adjusting pH, temperature, and catalysts (e.g., iron powder for reduction or HATU for condensation) to improve yield and purity.
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodology :
- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving hydroxyl and hydroxymethyl group orientations in the tetrahydro-pyran ring .
- Spectroscopy : H-NMR and IR spectroscopy are essential for confirming functional groups (e.g., acetamide C=O at ~1,730 cm) and stereochemistry. For example, H-NMR can distinguish axial vs. equatorial proton environments in the pyran ring .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology : Follow stringent PPE guidelines (gloves, lab coats, goggles) and ensure proper ventilation. Storage should be in sealed containers at controlled temperatures (e.g., 2–8°C) to prevent degradation. Emergency procedures for spills include neutralization with inert absorbents and disposal via licensed hazardous waste facilities .
Advanced Research Questions
Q. How can stereochemical ambiguities in the tetrahydro-pyran ring be resolved experimentally?
- Methodology : Use chiral derivatization agents (e.g., Mosher’s acid) coupled with C-NMR or circular dichroism (CD) to assign absolute configurations. X-ray diffraction with SHELXL refinement is critical for resolving conflicting stereochemical assignments, particularly for hydroxyl group orientations .
Q. What strategies are effective in analyzing conflicting solubility or stability data reported for this compound?
- Methodology : Conduct controlled solubility studies in polar (e.g., DMSO, water) and nonpolar solvents (e.g., chloroform) under varying pH and temperature. Stability can be assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Conflicting data may arise from impurities or hydration states, necessitating rigorous purity validation (e.g., LC-MS) .
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound in biological systems?
- Methodology : Synthesize analogs by modifying the nonyloxy chain or acetamide group (e.g., introducing azido or fluorinated substituents). Biological assays (e.g., enzyme inhibition or cell viability) paired with computational docking (e.g., molecular dynamics simulations) can identify critical functional groups. For example, replacing hydroxymethyl with azido groups may alter membrane permeability .
Q. What experimental approaches validate the compound’s role in glycosylation or carbohydrate-based interactions?
- Methodology : Use enzymatic assays (e.g., glycosyltransferase inhibition) or surface plasmon resonance (SPR) to study binding affinities. Isotopic labeling (e.g., C-acetamide) can track metabolic incorporation into glycoconjugates. Comparative studies with N-acetyl-D-glucosamine analogs (structurally related) may reveal specificity for carbohydrate-binding proteins .
Methodological Notes
- Data Contradiction Analysis : Always cross-validate results using orthogonal techniques (e.g., NMR + X-ray) and replicate experiments under standardized conditions.
- Advanced Synthesis : Consider flow chemistry for scalable, reproducible reactions, especially for oxygen-sensitive intermediates.
- Safety Compliance : Adhere to GHS hazard codes (e.g., H318 for eye damage) and ensure institutional EHS review for high-risk procedures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
